molecular formula C16H17F2N5O2S B4351705 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351705
M. Wt: 381.4 g/mol
InChI Key: LBOOQMKGJLVJGI-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidin-4(1H)-one core can be reduced under specific conditions.

    Substitution: The difluoromethyl and methoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethylpyrazolyl groups may play a crucial role in binding to these targets, while the mercapto and methoxyethyl groups can modulate the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

5-(difluoromethyl)-7-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2S/c1-8-10(7-19-22(8)2)11-6-9(13(17)18)12-14(20-11)23(4-5-25-3)16(26)21-15(12)24/h6-7,13H,4-5H2,1-3H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOOQMKGJLVJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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